6-Fluoro-2-naphthonitrile
Overview
Description
6-Fluoro-2-naphthonitrile is a chemical compound with the molecular formula C₁₁H₆FN and a molecular weight of 171.17 g/mol . It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and a nitrile group at the 2nd position on the naphthalene ring. This compound is used in various fields such as medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 1-bromo-2-fluoronaphthalene with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-Fluoro-2-naphthonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, potassium fluoride, and other nucleophiles in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Boronic acids or esters with palladium catalysts in the presence of a base.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Reduction: 6-Fluoro-2-naphthylamine.
Oxidation: 6-Fluoro-2-naphthoic acid.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-Fluoro-2-naphthonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-naphthonitrile involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the de novo biosynthesis of pyrimidine nucleotides, leading to the depletion of critical precursors for RNA and DNA synthesis . This inhibition occurs through the targeting of enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the biosynthetic pathway .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronaphthalene: Lacks the nitrile group but shares the fluorine substitution on the naphthalene ring.
6-Fluoro-1-naphthonitrile: Similar structure but with the nitrile group at a different position.
2-Cyano-6-fluoronaphthalene: Another name for 6-Fluoro-2-naphthonitrile.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and nitrile groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing groups on the naphthalene ring enhances its stability and reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Biological Activity
6-Fluoro-2-naphthonitrile is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fluorine atom and a nitrile group attached to a naphthalene ring, which influences its chemical reactivity and biological activity. The specific positioning of these groups enhances the compound's stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study reported that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an IC50 value of 0.5 μg/mL against Staphylococcus aureus (Gram-positive) and 2 μg/mL against Escherichia coli (Gram-negative) .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. It was found to inhibit the de novo biosynthesis of pyrimidine nucleotides, which are critical for RNA and DNA synthesis. This inhibition can lead to decreased proliferation of cancer cells, particularly in estrogen-dependent cancers such as breast cancer .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities involved in critical metabolic pathways.
Case Studies
- Antiviral Activity : A series of studies have explored the antiviral properties of compounds structurally related to this compound. Inhibitors designed based on its structure were shown to have nanomolar potency against the papain-like protease (PLpro) from SARS-CoV, demonstrating potential as therapeutic agents against viral infections .
- Inhibition Studies : In vitro studies have highlighted that modifications to the fluorine substitution position significantly affect biological activity. For example, compounds with fluorine at different positions on the aromatic ring exhibited varying degrees of inhibitory potency against cancer cell lines .
Comparative Analysis with Similar Compounds
To provide context for the biological activity of this compound, a comparison with similar compounds is useful:
Properties
IUPAC Name |
6-fluoronaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCTUSUDLMFLQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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